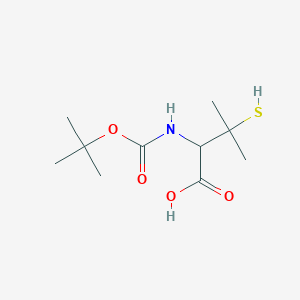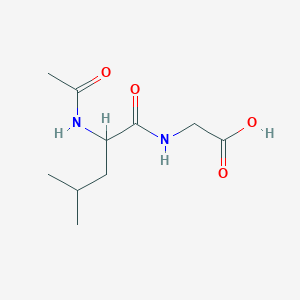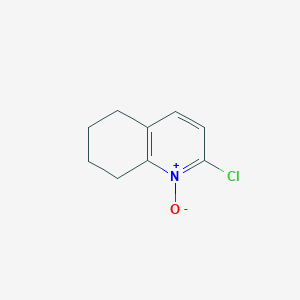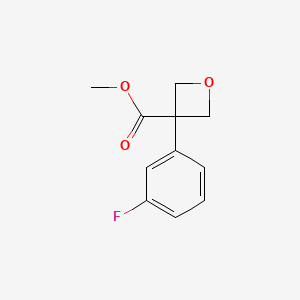
2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-Penicillamine is a derivative of penicillamine, which is a chelating agent used primarily in the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis. The “Boc” in Boc-D-Penicillamine stands for tert-butyloxycarbonyl, a protecting group used in organic synthesis to protect amine groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boc-D-Penicillamine can be synthesized through the following steps:
Protection of the Amino Group: The amino group of D-penicillamine is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
Purification: The resulting Boc-D-Penicillamine is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Boc-D-Penicillamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-penicillamine are reacted with tert-butyloxycarbonyl chloride.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-Penicillamine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions to yield D-penicillamine.
Oxidation: The thiol group in Boc-D-Penicillamine can be oxidized to form disulfides.
Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
D-Penicillamine: Formed after deprotection.
Disulfides: Formed after oxidation of the thiol group.
Substituted Derivatives: Formed after substitution reactions.
Applications De Recherche Scientifique
Boc-D-Penicillamine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic effects in diseases involving metal ion imbalance.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Boc-D-Penicillamine involves:
Chelation: The thiol group binds to metal ions, forming stable complexes that can be excreted from the body.
Modulation of Biological Pathways: The compound can interact with various enzymes and proteins, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Penicillamine: The parent compound, used primarily as a chelating agent.
N-Acetyl-D-Penicillamine: Another derivative with similar chelating properties.
L-Penicillamine: The L-isomer, which is not used clinically due to its toxicity.
Uniqueness
Boc-D-Penicillamine is unique due to the presence of the Boc protecting group, which allows for selective reactions and modifications. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Numéro CAS |
158944-97-9 |
|---|---|
Formule moléculaire |
C10H19NO4S |
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C10H19NO4S/c1-9(2,3)15-8(14)11-6(7(12)13)10(4,5)16/h6,16H,1-5H3,(H,11,14)(H,12,13) |
Clé InChI |
KATRCIRDUXIZQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid](/img/structure/B12099262.png)

![N-[(2,4-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B12099277.png)

![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)
![Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)

